1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid
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Overview
Description
“1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid” is a chemical compound. It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several scientific papers .Molecular Structure Analysis
The molecular structure of piperidine derivatives is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid” would include these elements, along with additional functional groups attached to the piperidine ring.Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .Mechanism of Action
Target of Action
The primary target of 1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid is GABA (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability .
Biochemical Pathways
The compound affects the GABAergic pathway . By inhibiting GABA uptake, it disrupts the normal cycling of GABA in the neuron. This leads to an increase in the concentration of GABA in the synaptic cleft, enhancing the inhibitory effect of GABA on post-synaptic neurons .
Result of Action
The result of the action of 1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid is an increase in the inhibitory effect of GABA on neuronal excitability. This can lead to a decrease in neuronal activity and potentially have a calming effect .
Safety and Hazards
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They continue to be an area of interest in drug design due to their wide range of biological activities . Future research will likely focus on the development of new synthesis methods and the discovery of new therapeutic applications .
properties
IUPAC Name |
1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(21)13-7-4-10-19(11-13)15-9-8-14(17-18-15)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAJXNJMQIAQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Phenylpyridazin-3-yl)piperidine-3-carboxylic acid |
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